

Moxalactam Sodium Salt: A Technical Guide for Microbiology Research

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Compound of Interest

Compound Name: Moxalactam sodium salt

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa- β -lactam antibiotic that has historically been significant in the study of antimicrobial agents.[1] Structurally similar to cephalosporins, with the key difference of an oxygen atom replacing the sulfur atom in the cephem nucleus, moxalactam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular potency against the latter.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[4] This guide provides a comprehensive overview of **moxalactam sodium salt** for microbiology research, including its chemical properties, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its evaluation.

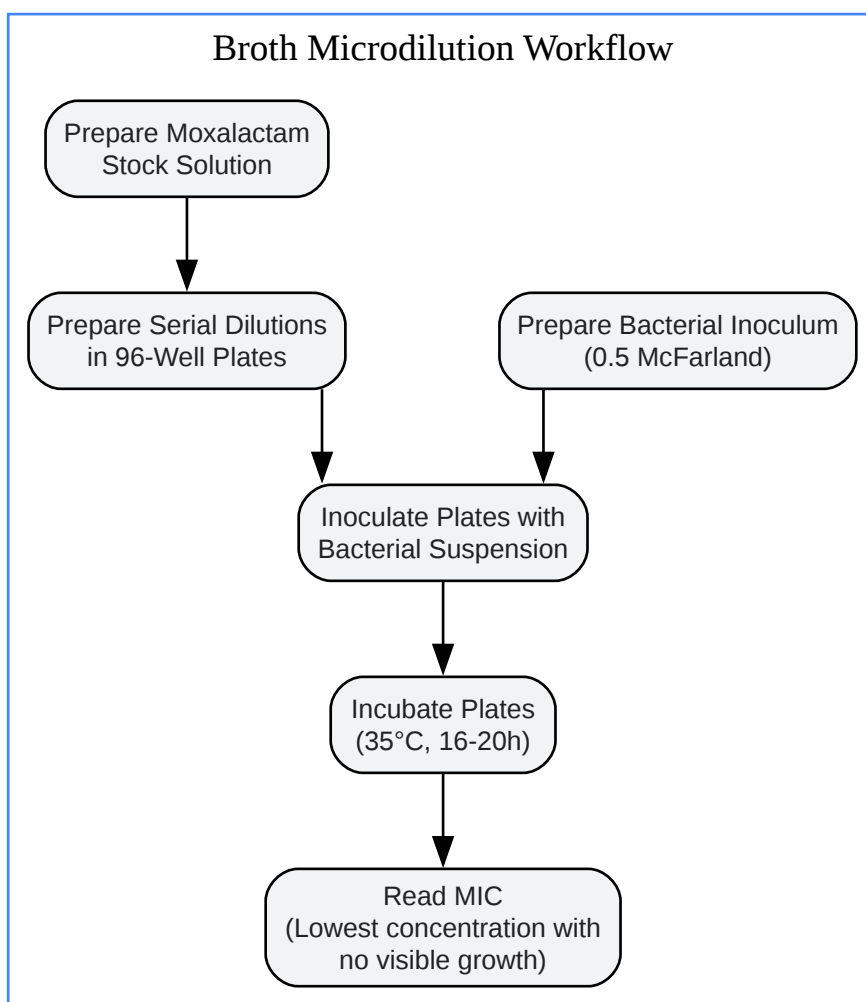
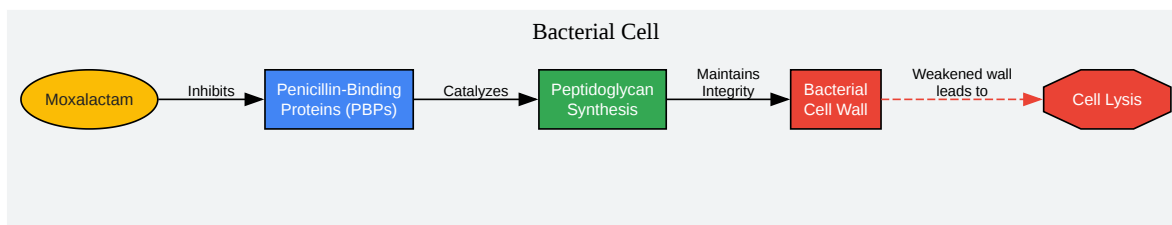
Core Properties of Moxalactam Sodium Salt

Moxalactam sodium salt is a white to light yellow powder that is freely soluble in water.[5] For laboratory use, it is typically stored at 2-8°C in its powdered form.[5] Aqueous solutions are best prepared fresh, as their stability can be limited.[6]

Property	Value
Molecular Formula	C ₂₀ H ₁₈ N ₆ Na ₂ O ₉ S[5]
Molecular Weight	564.44 g/mol [5]
CAS Number	64953-12-4[5]
Solubility	Freely soluble in water[5]
Storage Temperature	2-8°C[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of moxalactam is achieved through the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[4] Like other β -lactam antibiotics, moxalactam's primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly, including the cross-linking of peptide chains.[4][5] By acylating the active site of these enzymes, moxalactam effectively inactivates them, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[4] This ultimately results in cell lysis and death.[4][5] A notable feature of moxalactam's structure is the presence of a 7- α -methoxy group, which provides it with enhanced stability against many β -lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.[7]



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